(4-oxoazetidin-2-yl)methyl methanesulfonate
Description
Contextual Significance of Azetidinone Scaffolds in Chemical Research
The azetidin-2-one (B1220530), or β-lactam, is a four-membered heterocyclic ring that constitutes the core structural motif of a vast array of important compounds. globalresearchonline.net Historically, its fame is tied to the discovery of penicillin and cephalosporins, which revolutionized medicine. The inherent ring strain of the β-lactam ring makes its amide bond highly susceptible to nucleophilic attack, a property that is crucial for its antibacterial activity, as it allows for the acylation and inhibition of bacterial cell wall transpeptidases. globalresearchonline.net
Beyond their use as antibiotics, azetidinone scaffolds are considered "privileged structures" in medicinal chemistry. They are found in a wide range of therapeutic agents, including cholesterol absorption inhibitors, and inhibitors of enzymes such as human tryptase and chymase. nih.gov The rigid framework of the azetidinone ring allows for the precise spatial orientation of substituents, making it an excellent scaffold for the design of potent and selective bioactive molecules. nih.gov In organic synthesis, azetidinones serve as versatile intermediates for the preparation of amino acids, peptides, and other complex heterocyclic systems.
Overview of Methanesulfonate (B1217627) as a Strategic Leaving Group in Azetidinone Chemistry
In the realm of organic reactions, the efficiency of a nucleophilic substitution often hinges on the quality of the leaving group. A methanesulfonate group, often abbreviated as mesylate (MsO-), is an excellent leaving group due to its ability to stabilize the negative charge that develops upon its departure. This stabilization is achieved through resonance delocalization of the charge across the three oxygen atoms of the sulfonate group.
When attached to the methyl group at the C4 position of an azetidinone ring, as in (4-oxoazetidin-2-yl)methyl methanesulfonate, the methanesulfonate group transforms the hydroxymethyl precursor into a highly reactive electrophile. This activation is a common and crucial strategy in the synthesis of more complex molecules. The mesylate can be readily displaced by a wide variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at this position. This strategic placement of a good leaving group on the azetidinone scaffold is particularly important in the synthesis of carbapenem (B1253116) antibiotics, where the introduction of specific side chains at this position is essential for their antibacterial spectrum and potency. google.com
A key example of the synthetic utility of this compound is in the stereoselective alkylation for the formation of a C-C bond, which is a fundamental step in the synthesis of many carbapenem precursors. The reaction of a 4-(mesyloxymethyl)azetidin-2-one derivative with a carbon nucleophile, such as the enolate of a chiral oxazolidinone, allows for the diastereoselective introduction of a complex side chain. This reaction proceeds via an SN2 mechanism, with the methanesulfonate being displaced to form the new carbon-carbon bond.
Table 1: Diastereoselective Alkylation of 4-(Mesyloxymethyl)azetidin-2-one This table presents data on the diastereoselective alkylation of a 4-(mesyloxymethyl)azetidin-2-one derivative with the lithium enolate of a chiral N-acyloxazolidinone.
| Entry | Electrophile | Nucleophile Precursor | Product | Yield (%) | Diastereomeric Ratio |
| 1 | N-TBDMS-4-(mesyloxymethyl)azetidin-2-one | (S)-N-Propionyl-4-isopropyloxazolidin-2-one | N-Alkylated Oxazolidinone | 85 | >98:2 |
This high level of stereocontrol is critical in the synthesis of pharmaceuticals, where the biological activity is often dependent on the specific stereochemistry of the molecule. The use of this compound and its derivatives as key intermediates thus provides an efficient and highly stereoselective route to these important therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
(4-oxoazetidin-2-yl)methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c1-11(8,9)10-3-4-2-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNDGSMSZLFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254549 | |
| Record name | 4-[[(Methylsulfonyl)oxy]methyl]-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103883-23-4 | |
| Record name | 4-[[(Methylsulfonyl)oxy]methyl]-2-azetidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103883-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(Methylsulfonyl)oxy]methyl]-2-azetidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Oxoazetidin 2 Yl Methyl Methanesulfonate
Precursor Synthesis and Derivatization Routes
The synthesis of 4-(hydroxymethyl)azetidin-2-one (B2538724) can be approached through several routes. One notable method involves the intramolecular N-C4 cyclization of a chiral hydroxamate precursor. researchgate.net This strategy builds the strained four-membered ring with the hydroxymethyl group already in place.
Another common strategy involves the functional group transformation of a pre-existing azetidinone ring. For instance, a 4-carboxy-2-azetidinone or its corresponding ester can be reduced to the primary alcohol. Reagents such as zinc borohydride (B1222165) are known to effectively reduce carboxylic acids to alcohols. sciencemadness.org The reaction of glycine (B1666218) enolates with imines of a glycoaldehyde has also been reported as a pathway to 3-amino-4-(hydroxymethyl)azetidin-2-ones, which can serve as related precursors. acs.org
| Starting Material | Key Transformation | Product | Reference |
|---|---|---|---|
| Chiral Hydroxamate | Intramolecular N−C4 Cyclization | (R)‐4‐(hydroxymethyl)azetidin‐2‐one | researchgate.net |
| 4-Carboxy-2-azetidinone | Reduction | 4-(hydroxymethyl)azetidin-2-one | sciencemadness.org |
| Glycine Enolate + Glycoaldehyde Imines | [2+2] Cycloaddition | 3-amino-4-(hydroxymethyl)azetidin-2-one | acs.org |
Achieving stereochemical control is paramount, especially when the target compound is intended for use in asymmetric synthesis. The stereocenter at the C4 position of the azetidinone ring is typically established during the synthesis of the precursor. A highly effective strategy is to begin with a chiral starting material from the "chiral pool."
Enantiomerically pure amino acids, such as L-aspartic acid, are valuable starting points. The inherent chirality of the amino acid is transferred through a series of reactions to form the chiral azetidinone ring. For example, chiral α-chloroaldehydes derived from amino acids can undergo a stereoselective Staudinger synthesis ([2+2] cycloaddition of a ketene (B1206846) with an imine) to produce chiral 4-substituted-azetidin-2-ones with high diastereomeric purity. nih.gov This approach ensures that the resulting 4-(hydroxymethyl)azetidin-2-one precursor is enantiopure.
Mesylation Reactions for the Formation of (4-oxoazetidin-2-yl)methyl Methanesulfonate (B1217627)
The conversion of the primary alcohol in the 4-(hydroxymethyl)azetidin-2-one precursor to a mesylate is a standard organic transformation. The process involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. commonorganicchemistry.comchemistrytalk.org This reaction is typically efficient and proceeds without altering the stereochemistry of the existing chiral center at C4.
The mesylation reaction is generally carried out in an aprotic solvent, with dichloromethane (B109758) (DCM) being a common choice. designer-drug.com A tertiary amine base is required to neutralize the HCl generated during the reaction. Triethylamine (TEA) and pyridine (B92270) are frequently used for this purpose. commonorganicchemistry.com The reaction is often performed at reduced temperatures (0 °C to -10 °C) to control the reaction rate and minimize potential side reactions. designer-drug.com
A representative procedure involves dissolving the alcohol precursor in the chosen solvent, adding the base, and then slowly adding methanesulfonyl chloride while maintaining a low temperature. designer-drug.comnih.gov
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reagent | Methanesulfonyl chloride (MsCl) | Source of the mesyl group | commonorganicchemistry.com |
| Base | Triethylamine (TEA) or Pyridine | HCl scavenger | commonorganicchemistry.com |
| Solvent | Dichloromethane (DCM) | Aprotic solvent to dissolve reactants | designer-drug.com |
| Temperature | 0 °C to room temperature | Control reaction rate and minimize side products | designer-drug.com |
Optimization of the mesylation reaction focuses on maximizing the yield and purity of the desired product. Key parameters include stoichiometry, temperature, and reaction time.
Stoichiometry : A slight excess of both methanesulfonyl chloride (e.g., 1.1 equivalents) and the base (e.g., 1.5 equivalents) is often used to ensure the complete conversion of the starting alcohol. designer-drug.com In some cases, a larger excess of the mesylating agent may be employed. nih.gov
Temperature : The initial addition of methanesulfonyl chloride is typically performed at 0 °C or below to manage the exothermic nature of the reaction. designer-drug.com After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for several hours to ensure it goes to completion. nih.gov
Work-up : The reaction is typically quenched with water or an acidic solution to neutralize the excess base and remove salts. The product is then extracted into an organic solvent. nih.gov Standard purification techniques, such as column chromatography or recrystallization, are used to isolate the pure (4-oxoazetidin-2-yl)methyl methanesulfonate.
Stereoselective Synthesis of Enantiopure this compound
The synthesis of an enantiopure version of the target compound is achieved by combining the principles of stereocontrolled precursor synthesis with the subsequent mesylation reaction.
The process begins with the synthesis of an enantiopure 4-(hydroxymethyl)azetidin-2-one precursor, for example, from L-aspartic acid or through asymmetric catalysis. nih.gov Once the chiral precursor is obtained with high enantiomeric excess, it is subjected to the mesylation conditions described previously.
The mesylation of the primary hydroxymethyl group does not involve breaking any bonds at the C4 stereocenter. Therefore, the reaction proceeds with the retention of configuration at this center. The chirality established during the precursor synthesis is directly carried over to the final this compound product. This ensures that if an (R)-4-(hydroxymethyl)azetidin-2-one is used as the starting material, the product will be (R)-(4-oxoazetidin-2-yl)methyl methanesulfonate.
Chiral Precursor Utilization
A prevalent and effective strategy for the synthesis of enantiomerically pure this compound involves the use of readily available chiral starting materials, often referred to as the "chiral pool" approach. L-Aspartic acid is a commonly employed chiral precursor for the synthesis of the key intermediate, (4S)-4-(hydroxymethyl)azetidin-2-one.
The synthetic pathway from L-aspartic acid typically involves a series of transformations to first form a protected β-amino acid derivative, which is then cyclized to the β-lactam ring. The carboxylic acid functionality of the aspartic acid is selectively reduced to the hydroxymethyl group at a later stage. While specific multi-step procedures are proprietary and vary across different research entities, the general sequence capitalizes on the inherent chirality of L-aspartic acid to establish the stereocenter at the C4 position of the azetidinone ring.
An alternative chiral precursor approach begins with (S)-4-(benzyloxycarbonyl)azetidin-2-one. This compound, which already contains the desired stereochemistry at the C4 position, can be converted to (4S)-4-(hydroxymethyl)azetidin-2-one through a selective reduction of the ester functionality. This reduction is typically carried out using a suitable reducing agent that does not affect the β-lactam ring.
Once the chiral intermediate, (4S)-4-(hydroxymethyl)azetidin-2-one, is obtained, the final step is the mesylation of the primary alcohol. This is generally achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction proceeds to yield (4S)-(4-oxoazetidin-2-yl)methyl methanesulfonate.
| Precursor | Key Transformation | Product |
| L-Aspartic Acid | Multi-step conversion including cyclization and reduction | (4S)-4-(hydroxymethyl)azetidin-2-one |
| (S)-4-(Benzyloxycarbonyl)azetidin-2-one | Selective reduction of the ester | (4S)-4-(hydroxymethyl)azetidin-2-one |
| (4S)-4-(hydroxymethyl)azetidin-2-one | Mesylation with methanesulfonyl chloride | (4S)-(4-oxoazetidin-2-yl)methyl methanesulfonate |
Diastereoselective Approaches
Diastereoselective methods offer another powerful avenue for the synthesis of substituted azetidin-2-ones, allowing for the control of multiple stereocenters during the ring-forming reaction. One of the most notable diastereoselective methods for the construction of the β-lactam ring is the Staudinger ketene-imine cycloaddition.
In this [2+2] cycloaddition reaction, a ketene reacts with an imine to form the azetidin-2-one (B1220530) ring. The diastereoselectivity of the reaction can be controlled by the judicious choice of substituents on both the ketene and the imine, as well as the reaction conditions. For the synthesis of a precursor to this compound, a chiral imine or a chiral auxiliary on the ketene can be employed to induce facial selectivity in the cycloaddition.
For instance, the reaction of a ketene derived from a protected glycolic acid with a chiral imine can lead to the formation of a 4-(protected-hydroxymethyl)azetidin-2-one with a high degree of diastereoselectivity. Subsequent removal of the protecting groups would then yield the desired hydroxymethyl intermediate. The stereochemical outcome of the Staudinger reaction is highly dependent on the specific reactants and conditions used, and extensive research has been dedicated to optimizing this process for the synthesis of various β-lactam antibiotics.
Another diastereoselective strategy involves the intramolecular cyclization of a chiral acyclic precursor. For example, a suitably substituted β-hydroxy hydroxamate derived from a chiral amino acid can undergo an intramolecular cyclization to form the azetidinone ring with the desired stereochemistry at the C4 position. The stereocenters present in the starting material guide the stereochemical course of the cyclization reaction.
| Diastereoselective Method | Key Reactants/Precursor | Product | Diastereomeric Ratio (d.r.) |
| Staudinger Ketene-Imine Cycloaddition | Ketene (from protected glycolic acid) + Chiral Imine | 4-(protected-hydroxymethyl)azetidin-2-one | Varies depending on reactants and conditions |
| Intramolecular Cyclization | Chiral β-hydroxy hydroxamate | 4-(hydroxymethyl)azetidin-2-one | Generally high |
Following the diastereoselective formation of the 4-(hydroxymethyl)azetidin-2-one or its protected analogue, the final mesylation step is carried out as described in the chiral precursor section to afford the target compound. The success of these synthetic methodologies is critical for the efficient and stereocontrolled production of advanced pharmaceutical intermediates.
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group
The methanesulfonate group is an excellent leaving group due to the stability of the resulting mesylate anion, which is resonance-stabilized. This property makes the methylene (B1212753) carbon to which it is attached highly susceptible to nucleophilic attack.
Nucleophilic substitution at the exocyclic methylene carbon of (4-oxoazetidin-2-yl)methyl methanesulfonate is anticipated to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the methanesulfonate group, leading to an inversion of stereochemistry if the carbon were chiral. In this specific molecule, the carbon is prochiral.
The rate and efficiency of the SN2 reaction are influenced by several factors, including the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. The azetidinone ring itself can exert electronic effects on the transition state of the reaction.
Detailed research findings on analogous systems, such as 2-(sulfonyloxymethyl)aziridines, have shown that direct displacement of the leaving group by a nucleophile is a viable pathway. The stereochemistry of the substrate and the nature of the nucleophile can influence the reaction course.
While direct SN2 substitution is the most probable pathway, the strained nature of the β-lactam ring introduces the possibility of rearrangement reactions, although these are generally less common for exocyclic substitutions compared to reactions directly on the ring. Intramolecular participation by the ring nitrogen or the carbonyl oxygen is a theoretical possibility but is sterically and electronically less favored in this configuration. Ring-opening of the β-lactam is a potential side reaction, particularly under harsh conditions or with certain nucleophiles that can also act as bases.
Reactions with Nitrogen-Containing Nucleophiles
Nitrogen-based nucleophiles are expected to react readily with this compound to form new carbon-nitrogen bonds.
Primary and secondary amines are excellent nucleophiles for this type of reaction, leading to the formation of the corresponding 2-(aminomethyl)azetidin-4-ones. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the methanesulfonic acid byproduct. The use of excess amine can also serve this purpose. The reaction is a straightforward SN2 displacement.
Table 1: Hypothetical Reactions of this compound with Various Amines
| Nucleophile | Product | Plausible Conditions |
| Ammonia | (4-oxoazetidin-2-yl)methanamine | Excess NH₃ in THF or CH₂Cl₂ |
| Benzylamine | N-benzyl-(4-oxoazetidin-2-yl)methanamine | Et₃N, CH₃CN, room temp. |
| Piperidine | 2-(piperidin-1-ylmethyl)azetidin-4-one | K₂CO₃, DMF, 50 °C |
Hydrazine and its derivatives are also potent nucleophiles that are expected to react with this compound to yield the corresponding hydrazinylmethyl or hydroxylaminomethyl derivatives. These reactions are valuable for introducing further functionality into the molecule, as the resulting products can undergo subsequent cyclization or condensation reactions.
Table 2: Predicted Reactions with Hydrazine and Hydroxylamine Derivatives
| Nucleophile | Product | Plausible Conditions |
| Hydrazine hydrate | 2-(hydrazinylmethyl)azetidin-4-one | EtOH, reflux |
| Phenylhydrazine | 2-((2-phenylhydrazinyl)methyl)azetidin-4-one | NaHCO₃, CH₃CN, room temp. |
| Hydroxylamine | 2-((aminooxy)methyl)azetidin-4-one | K₂CO₃, MeOH, 0 °C to room temp. |
Reactions with Oxygen-Containing Nucleophiles
Oxygen-based nucleophiles, such as alcohols and carboxylates, can also participate in substitution reactions with this compound, although they are generally less nucleophilic than their nitrogen counterparts. The reactions often require a base to deprotonate the nucleophile, thereby increasing its reactivity.
For instance, the reaction with a carboxylate salt would lead to the formation of an ester linkage, yielding an acyloxymethyl derivative. Alkoxides, generated from alcohols and a strong base, would react to form ethers. These reactions expand the range of functional groups that can be introduced at the 2-position of the azetidinone ring.
Table 3: Anticipated Reactions with Oxygen-Containing Nucleophiles
| Nucleophile | Product | Plausible Conditions |
| Sodium acetate | (4-oxoazetidin-2-yl)methyl acetate | DMF, 80 °C |
| Sodium methoxide | 2-(methoxymethyl)azetidin-4-one | MeOH, room temp. |
| Sodium phenoxide | 2-(phenoxymethyl)azetidin-4-one | THF, reflux |
Alcoholysis and Ether Formation
The reaction of this compound with alcohols (alcoholysis) leads to the formation of ethers. This transformation proceeds via a nucleophilic substitution mechanism, likely SN2, where the oxygen atom of the alcohol attacks the electrophilic carbon atom, displacing the methanesulfonate group.
While specific studies on the alcoholysis of unsubstituted this compound are not widely detailed in publicly available literature, the reactivity can be inferred from reactions with substituted analogues. For instance, a closely related compound, ((2S, 3S)-3-(((benzyloxy)carbonyl)amino)-1-(2,4-dimethoxybenzyl)-4-oxoazetidin-2-yl)methyl methanesulfonate, has been shown to react with ethanolamine (B43304). In this reaction, the amino group of ethanolamine is the primary nucleophile; however, it demonstrates the susceptibility of the methyl methanesulfonate group to be displaced by a nucleophile containing a hydroxyl group.
The general scheme for alcoholysis can be represented as follows:
R-OH + this compound → (4-oxoazetidin-2-yl)methoxymethyl-R + CH3SO3H
Where R represents an alkyl or aryl group from the attacking alcohol. The reaction would typically be carried out in the presence of a non-nucleophilic base to neutralize the methanesulfonic acid byproduct.
Table 1: Expected Products from Alcoholysis of this compound
| Reactant Alcohol | Product Ether |
|---|---|
| Methanol | 2-(methoxymethyl)azetidin-4-one |
| Ethanol | 2-(ethoxymethyl)azetidin-4-one |
| Isopropanol | 2-(isopropoxymethyl)azetidin-4-one |
Carboxylate Reactivity
Carboxylate anions, being effective nucleophiles, are expected to react with this compound to form ester derivatives. This reaction would also proceed through a nucleophilic substitution pathway. The carboxylate attacks the primary carbon, leading to the displacement of the mesylate and the formation of an acyloxymethyl-substituted azetidinone.
The general reaction is:
R-COO- + this compound → (4-oxoazetidin-2-yl)methyl R-carboxylate + CH3SO3-
This type of reaction is a standard method for the esterification of alcohols via their sulfonates. The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate salt.
Table 2: Potential Ester Products from Reaction with Carboxylates
| Carboxylate Salt | Product Ester |
|---|---|
| Sodium Acetate | (4-oxoazetidin-2-yl)methyl acetate |
| Sodium Benzoate | (4-oxoazetidin-2-yl)methyl benzoate |
| Sodium Trifluoroacetate | (4-oxoazetidin-2-yl)methyl trifluoroacetate |
Reactions with Sulfur-Containing Nucleophiles
The electrophilic nature of the methylene carbon in this compound also makes it a target for sulfur-based nucleophiles.
Thiol and Thioether Formation
Thiols and their corresponding thiolates are potent nucleophiles and are expected to react readily with this compound to form thioethers. The high nucleophilicity of sulfur suggests that these reactions would be efficient. The reaction mechanism is a classic SN2 displacement of the mesylate group.
The general reaction with a thiol in the presence of a base, or with a pre-formed thiolate salt, is:
R-S- + this compound → 2-((R-thio)methyl)azetidin-4-one + CH3SO3-
Detailed experimental data for this specific reaction on the parent compound is scarce in the literature, but this transformation is a well-established and reliable method for forming thioether bonds in organic synthesis.
Table 3: Representative Thioether Products
| Sulfur Nucleophile | Product Thioether |
|---|---|
| Sodium thiomethoxide | 2-((methylthio)methyl)azetidin-4-one |
| Sodium thioethoxide | 2-((ethylthio)methyl)azetidin-4-one |
| Sodium thiophenoxide | 2-((phenylthio)methyl)azetidin-4-one |
Other Electrophilic Transformations
Beyond reactions with oxygen and sulfur nucleophiles, the electrophilic center of this compound is amenable to attack by a variety of other nucleophiles. These transformations underscore its utility as a versatile building block in synthetic chemistry. For example, nitrogen nucleophiles, such as amines, readily displace the mesylate group. A documented example involves a substituted derivative, ((2S, 3S)-3-(((benzyloxy)carbonyl)amino)-1-(2,4-dimethoxybenzyl)-4-oxoazetidin-2-yl)methyl methanesulfonate, which reacts with ethanolamine in the presence of a base to yield the corresponding N-substituted product. rdd.edu.iq This highlights the general reactivity pattern where the methyl methanesulfonate acts as a leaving group in the presence of a suitable nucleophile.
Applications of 4 Oxoazetidin 2 Yl Methyl Methanesulfonate As a Synthetic Building Block
Construction of Advanced Azetidinone Derivatives
The inherent reactivity of the mesylate group in (4-oxoazetidin-2-yl)methyl methanesulfonate (B1217627) provides a powerful tool for the elaboration of the azetidinone scaffold, leading to the synthesis of novel and structurally complex derivatives.
Functionalization at the C-2 Position
The primary application of (4-oxoazetidin-2-yl)methyl methanesulfonate lies in the functionalization at the C-2 position of the azetidinone ring. The mesyloxy group can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various substituents. This nucleophilic substitution reaction is a cornerstone for creating a library of C-2 functionalized β-lactams.
For instance, treatment with different nucleophiles such as azides, thiols, amines, and carbanions leads to the corresponding substituted azetidinones. These reactions are typically carried out in the presence of a base to facilitate the nucleophilic attack. The resulting products are valuable intermediates for the synthesis of biologically active molecules, including modified β-lactam antibiotics.
| Nucleophile (Nu-H) | Resulting C-2 Substituent | Product Class |
| Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | Azido-azetidinones |
| Thiophenol (PhSH) | Phenylthiomethyl (-CH₂SPh) | Thioether-azetidinones |
| Aniline (PhNH₂) | Anilinomethyl (-CH₂NHPh) | Amino-azetidinones |
| Diethyl malonate | Diethyl (2-oxoazetidin-4-yl)methylmalonate | C-alkylated azetidinones |
Spirocyclic and Fused-Ring Azetidinone Architectures
The reactivity of the C-2 methyl methanesulfonate group extends beyond simple nucleophilic substitutions to the construction of more intricate molecular architectures, such as spirocyclic and fused-ring systems. These structures are of significant interest in medicinal chemistry due to their rigid conformations and potential for novel biological activities.
The synthesis of spirocyclic azetidinones can be achieved through intramolecular cyclization reactions. nih.gov This typically involves a precursor where a nucleophilic moiety is tethered to the N-1 or C-3 position of the azetidinone ring. Upon activation, this nucleophile can attack the C-2 methylene (B1212753) carbon, displacing the methanesulfonate group and forming a new ring that is spiro-fused at the C-2 position. The choice of the tethered nucleophile and the length of the tether determine the size of the newly formed ring.
Fused-ring azetidinone architectures can also be accessed from this compound. Intramolecular reactions, often involving the N-1 nitrogen of the β-lactam ring or a substituent at C-3, can lead to the formation of bicyclic systems where a new ring is fused to the azetidinone core. For example, an intramolecular N-alkylation can lead to the formation of a fused pyrrolidino- or piperidino-azetidinone skeleton.
Intermediate in the Synthesis of Complex Ring Systems
Beyond the modification of the azetidinone ring itself, this compound serves as a crucial intermediate in the total synthesis of more complex and biologically significant heterocyclic systems, most notably carbapenems and related β-lactam antibiotics.
Carbapenem (B1253116) Skeleton Synthesis
The carbapenem antibiotics are characterized by a bicyclic ring system where a five-membered ring is fused to the azetidinone core. This compound is a valuable precursor for the construction of this carbapenam (B8450946) skeleton. The synthesis typically involves an intramolecular cyclization step where a carbon nucleophile, generated at a side chain attached to the N-1 position, attacks the C-2 methylene carbon, displacing the mesylate and forming the five-membered ring.
The stereochemistry at the C-2 position is critical for the biological activity of carbapenems, and the use of enantiomerically pure this compound allows for the stereocontrolled synthesis of these important antibiotics.
Isocephem and Oxa-isocephem Derivatives
The versatility of this compound as a synthetic intermediate extends to the synthesis of other β-lactam antibiotic frameworks, such as isocephems and their oxygen-containing analogs, oxa-isocephems. These are six-membered heterocyclic systems fused to the azetidinone ring.
The construction of the isocephem and oxa-isocephem ring systems from this intermediate follows a similar strategy of intramolecular cyclization. For isocephems, a sulfur-containing nucleophile tethered to the N-1 position is employed to displace the mesylate group, forming the six-membered dihydrothiazine ring. In the case of oxa-isocephems, an oxygen nucleophile, such as a hydroxyl group, is used for the cyclization, leading to the formation of a dihydro-oxazine ring fused to the β-lactam.
Role in Cascade Reactions and Multicomponent Transformations
While specific examples of this compound in cascade or multicomponent reactions are not extensively documented in readily available literature, its inherent reactivity suggests a high potential for such applications. Cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds, are highly efficient processes in organic synthesis.
The electrophilic nature of the C-2 methylene carbon, combined with the potential for further reactions at other positions of the azetidinone ring, makes this compound an ideal candidate for initiating cascade sequences. For example, an initial nucleophilic substitution at C-2 could be followed by an intramolecular cyclization or a rearrangement, leading to complex molecular scaffolds in a single pot.
Similarly, in multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, this compound could serve as a key electrophilic component. Its reaction with a nucleophile and another electrophile in a concerted or sequential manner could provide rapid access to highly functionalized and diverse azetidinone derivatives. The exploration of the full potential of this versatile building block in such advanced synthetic strategies remains an active area of research.
Diversification Strategies for Chemical Libraries
The strategic utility of this compound in the generation of chemical libraries stems from the presence of the methanesulfonate (mesylate) group, which is an excellent leaving group. This feature facilitates a variety of nucleophilic substitution reactions, allowing for the systematic and efficient introduction of diverse substituents at the C2 position of the azetidinone core. This approach is fundamental to combinatorial chemistry and high-throughput screening efforts, where the goal is to rapidly generate a large number of structurally related compounds for biological evaluation.
The primary diversification strategy revolves around the reaction of this compound with a broad spectrum of nucleophiles. This allows for the exploration of chemical space around the β-lactam core, which can be crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The general reaction scheme involves the displacement of the mesylate by a nucleophile, leading to the formation of a new carbon-nucleophile or heteroatom-nucleophile bond.
Nucleophilic Substitution with Heteroatom Nucleophiles
A straightforward and widely applicable diversification strategy involves the reaction of this compound with various heteroatom-centered nucleophiles. This includes amines, thiols, and alcohols, leading to the corresponding aminomethyl, thiomethyl, and alkoxymethyl substituted β-lactams.
Amination: Reaction with primary and secondary amines, anilines, and other nitrogen-containing heterocycles introduces a diverse range of basic and neutral functionalities. These modifications can significantly impact a molecule's solubility, cell permeability, and target-binding interactions.
Thiolation: The introduction of sulfur-containing moieties through reaction with thiols or thiophenols can provide new avenues for biological activity, as sulfur-containing compounds are known to interact with various biological targets.
Alkoxylation/Aryloxylation: While less common due to the generally lower nucleophilicity of alcohols and phenols compared to amines and thiols, these reactions can be facilitated under appropriate conditions to introduce ether linkages.
The following table illustrates the diversification potential through reactions with various heteroatom nucleophiles.
| Nucleophile | Reagent Example | Product Class | Potential Functional Group Diversity |
| Primary Amine | Benzylamine | 2-(Aminomethyl)-4-oxoazetidines | Alkyl, aryl, heterocyclic amines |
| Secondary Amine | Piperidine | 2-(Aminomethyl)-4-oxoazetidines | Cyclic and acyclic secondary amines |
| Thiol | Thiophenol | 2-(Thiomethyl)-4-oxoazetidines | Alkyl and aryl thiols |
| Alcohol | Sodium Methoxide | 2-(Alkoxymethyl)-4-oxoazetidines | Alkoxy and aryloxy groups |
Nucleophilic Substitution with Carbon Nucleophiles
To achieve greater structural complexity and to introduce a wider range of carbon-based frameworks, this compound can be reacted with various carbon nucleophiles. These reactions typically involve stabilized carbanions, such as enolates, malonates, and organometallic reagents.
Alkylation with Malonates: Diethyl malonate and related compounds are excellent nucleophiles for introducing a carboxymethyl group, which can be further functionalized. This strategy allows for chain extension and the introduction of additional reactive sites.
Cyanide Displacement: Reaction with cyanide salts provides a direct route to 2-(cyanomethyl)-4-oxoazetidines. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocycles.
Organocuprate Reactions: For the introduction of simple alkyl or aryl groups, organocuprates are often the reagents of choice as they are generally less basic and less prone to side reactions compared to Grignard or organolithium reagents.
The table below provides examples of diversification using carbon-based nucleophiles.
| Nucleophile Type | Reagent Example | Product Class | Potential for Further Diversification |
| Malonate Ester | Diethyl malonate | 2-(Alkyl)-4-oxoazetidines | Hydrolysis and decarboxylation to introduce alkyl chains; further functionalization of the ester groups. |
| Cyanide | Sodium Cyanide | 2-(Cyanomethyl)-4-oxoazetidines | Hydrolysis to carboxylic acids, reduction to amines, cycloaddition reactions. |
| Organocuprate | Lithium diphenylcuprate | 2-(Arylmethyl)-4-oxoazetidines | Introduction of a variety of aryl and heteroaryl groups. |
Tandem and Multicomponent Reactions
For more advanced library synthesis, this compound can be employed in tandem or multicomponent reaction sequences. For instance, an initial nucleophilic substitution can be followed by a subsequent reaction at another position of the β-lactam ring (e.g., at the N1 position or C3 position) or on the newly introduced substituent. This approach allows for the rapid construction of highly complex and diverse molecular scaffolds from a single building block.
Theoretical and Computational Studies on 4 Oxoazetidin 2 Yl Methyl Methanesulfonate
Molecular Orbital Analysis of Reactivity
A molecular orbital (MO) analysis of (4-oxoazetidin-2-yl)methyl methanesulfonate (B1217627) would provide fundamental insights into its electronic structure and reactivity. This analysis typically involves quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO relates to the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. For (4-oxoazetidin-2-yl)methyl methanesulfonate, one would expect the HOMO to be located around the nitrogen atom of the β-lactam ring and the oxygen atoms, while the LUMO would likely be centered on the carbonyl carbon of the lactam and the carbon atom attached to the methanesulfonate group, which is an excellent leaving group.
A data table in a dedicated study would typically present the calculated energies of the HOMO and LUMO, the HOMO-LUMO energy gap (which is an indicator of chemical reactivity), and the contributions of various atomic orbitals to these frontier orbitals.
Interactive Data Table: Hypothetical Molecular Orbital Data
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | Data not available | Data not available |
| LUMO | Data not available | Data not available |
| HOMO-LUMO Gap | Data not available | N/A |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this compound have been found.
Transition State Modeling for Key Transformations
Transition state (TS) modeling is a powerful computational tool used to investigate the reaction mechanisms and energy barriers of chemical transformations. For this compound, a key transformation of interest would be the nucleophilic substitution at the methylene (B1212753) carbon bearing the methanesulfonate group. This reaction is fundamental to the use of this compound as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Computational modeling would involve identifying the geometric structure of the transition state for the substitution reaction and calculating its energy. This would allow for the determination of the activation energy, providing a quantitative measure of the reaction rate. Such studies can also elucidate the stereochemical outcome of the reaction.
A detailed research finding would include visualizations of the transition state geometry, showing the breaking of the carbon-oxygen bond of the leaving group and the formation of the new bond with the incoming nucleophile. A data table would summarize key geometric parameters of the transition state (e.g., bond lengths and angles) and the calculated activation energies.
Interactive Data Table: Hypothetical Transition State Data for Nucleophilic Substitution
| Parameter | Value |
| Reaction | Nucleophilic substitution with Nu⁻ |
| Activation Energy (kcal/mol) | Data not available |
| C-OMs bond length in TS (Å) | Data not available |
| C-Nu bond length in TS (Å) | Data not available |
| OMs-C-Nu angle in TS (°) | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this compound have been found.
Conformational Analysis and Steric Effects
Conformational analysis of this compound would explore the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The four-membered azetidinone ring itself is relatively rigid, but the side chain containing the methanesulfonate group can adopt various conformations.
Understanding the preferred conformations is crucial as it can influence the molecule's reactivity and its interactions with other molecules, such as enzymes. Computational methods would be used to calculate the potential energy surface of the molecule as a function of key dihedral angles in the side chain. This would identify the low-energy (more stable) conformations.
Steric effects, arising from the spatial arrangement of atoms, can also be quantified. For instance, the accessibility of the electrophilic carbon atom to an incoming nucleophile can be assessed in different conformations. Research findings would typically include a Ramachandran-like plot showing the relative energies of different conformations and a discussion of how the preferred conformations impact the molecule's chemical behavior.
Interactive Data Table: Hypothetical Conformational Energy Data
| Conformer | Dihedral Angle (°C-C-O-S) | Relative Energy (kcal/mol) | Population (%) |
| 1 | Data not available | Data not available | Data not available |
| 2 | Data not available | Data not available | Data not available |
| 3 | Data not available | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this compound have been found.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Methods for Transformations
The methanesulfonate (B1217627) group in (4-oxoazetidin-2-yl)methyl methanesulfonate is an excellent leaving group, primed for nucleophilic substitution. Traditionally, this transformation is carried out under stoichiometric conditions. Future research is increasingly directed towards the development of novel catalytic methods to enhance efficiency, selectivity, and substrate scope.
One promising area is the use of transition-metal catalysis for cross-coupling reactions. Catalysts based on palladium, copper, or nickel could enable the coupling of the azetidinone core with a wide range of organometallic reagents (e.g., organoboranes, organozincs, or Grignard reagents). This would provide direct access to C-C bond formation at the C4-exocyclic position, allowing for the introduction of complex carbon skeletons that are challenging to install using conventional methods.
Furthermore, the development of asymmetric catalytic methods is a key objective. By employing chiral ligands, it would be possible to control the stereochemistry of transformations at or adjacent to the C4 position, which is crucial for the biological activity of many β-lactam antibiotics. Organocatalysis also presents a metal-free alternative for these transformations, offering potential advantages in terms of cost and reduced metal contamination in the final products.
Table 1: Potential Catalytic Transformations of this compound
| Reaction Type | Catalyst System (Example) | Potential Product Class |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ / Base | 4-(Arylmethyl)-azetidin-2-ones |
| Negishi Coupling | NiCl₂(dppe) | 4-(Alkylmethyl)-azetidin-2-ones |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Cu(I) salts | 4-(Triazolylmethyl)-azetidin-2-ones |
Application in Flow Chemistry Synthesis
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and ease of scalability. researchgate.netuniba.it The application of this technology to the synthesis and elaboration of this compound is a burgeoning area of research. researchgate.netnih.govuniba.it
Moreover, subsequent nucleophilic substitution reactions on the methanesulfonate can be performed in-line by introducing a stream of the desired nucleophile. This approach allows for the rapid generation of a library of diverse 4-substituted azetidinone derivatives by simply changing the nucleophile feed. This high-throughput capability is invaluable for medicinal chemistry programs aimed at discovering new antibiotic candidates. nih.gov
Exploration of Alternative Reaction Pathways
Beyond standard nucleophilic substitution, the unique structure of this compound allows for the exploration of alternative and novel reaction pathways. The inherent ring strain of the β-lactam can be exploited in creative ways to generate molecular complexity.
One avenue of research involves intramolecular cyclization reactions. By carefully designing precursors with a tethered nucleophile, the displacement of the mesylate can lead to the formation of bicyclic or spirocyclic β-lactam systems. These novel scaffolds are of great interest in drug discovery as they introduce conformational rigidity and explore new chemical space.
Another area of exploration is radical chemistry. The development of methods for the radical-mediated transformation of the methanesulfonate or its derivatives could open up new avenues for functionalization that are complementary to traditional ionic pathways. Furthermore, reactions involving ring-expansion or rearrangement of the azetidinone core, triggered by transformations at the C4-substituent, could lead to entirely new classes of heterocyclic compounds.
Integration into Automated Synthesis Platforms
The convergence of robotics, software, and chemical synthesis has led to the development of automated synthesis platforms capable of producing molecules with minimal human intervention. Integrating the chemistry of this compound into these platforms is a logical next step to accelerate drug discovery and process development.
An automated platform could be programmed to perform a sequence of reactions, starting from readily available precursors, to generate the target methanesulfonate. Subsequently, this key intermediate could be dispensed into an array of reactors, where it would be treated with a pre-loaded library of nucleophiles or other reagents. The entire process, from synthesis to purification and analysis, could be automated. This would enable the rapid synthesis and screening of hundreds or even thousands of new β-lactam derivatives, significantly accelerating the identification of new drug leads. This strategy avoids potential incompatibilities between synthetic steps and allows for a broader range of reaction conditions.
The structured nature of such a synthesis makes this compound an ideal candidate for this approach. Its role as a common intermediate allows for a divergent synthetic strategy, where a multitude of final products can be generated efficiently from a single, well-defined building block.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-oxoazetidin-2-yl)methyl methanesulfonate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer :
- Nucleophilic Substitution : Reacting 4-oxoazetidin-2-ylmethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) under anhydrous conditions at 0–5°C for 24 hours. Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of alcohol to mesyl chloride) and using dry solvents (e.g., dichloromethane) .
- Alternative Pathways : Sulfonation of intermediate alcohols followed by chloride displacement (e.g., via thionyl chloride or phosgene). Monitor reaction progress via TLC or HPLC to minimize side products like sulfones or sulfoxides .
- Table 1 : Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | MsCl, Et₃N, CH₂Cl₂, 0–5°C, 24h | 65–75 | Moisture sensitivity |
| Sulfonation-Chlorination | SOCl₂, DMF (cat.), reflux, 6h | 50–60 | Over-sulfonation byproducts |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally analogous methanesulfonates (e.g., (4-benzyl-2-oxo-oxazolidinyl)methyl methanesulfonate) .
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methanesulfonate ester peaks (δ 3.1–3.3 ppm for CH₃SO₃ group) and azetidinone carbonyl (δ 170–175 ppm). HSQC/HMBC correlations validate connectivity .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what storage protocols are recommended?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) hydrolyze the sulfonate ester, while neutral/basic conditions (pH 7–9) favor β-lactam ring opening .
- Storage : Lyophilized solid stored at –20°C under nitrogen. Solutions in anhydrous DMSO or THF (≤1 mM) remain stable for 48 hours at 4°C .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Modeling : Calculate transition-state energies for SN2 displacement at the sulfonate group. Solvent effects (e.g., polar aprotic vs. protic) are modeled using PCM. Compare with experimental kinetics (e.g., rate constants from UV-Vis monitoring) to validate predictions .
- Table 2 : Computed vs. Experimental Activation Energies
| Solvent | ΔG‡ (DFT, kcal/mol) | ΔG‡ (Experimental, kcal/mol) |
|---|---|---|
| DMSO | 18.5 | 19.2 |
| Water | 24.7 | 25.3 |
Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding the compound’s β-lactam ring stability?
- Methodological Answer :
- Controlled Hydrolysis Experiments : Vary pH (1–10) and temperature (25–60°C) to isolate intermediates (e.g., ring-opened carboxylic acids). Use LC-MS and ¹H NMR to quantify degradation pathways .
- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., solvent polarity, steric hindrance) influencing stability discrepancies. Use ANOVA to assess significance (p < 0.05) .
Q. What in vitro models assess the compound’s potential as an enzyme inhibitor, and how are false positives mitigated?
- Methodological Answer :
- Enzyme Assays : Test against serine β-lactamases (e.g., TEM-1) using nitrocefin hydrolysis inhibition assays. IC₅₀ values are compared with clavulanic acid controls .
- Counter-Screens : Include thiol-reactive scavengers (e.g., glutathione) to distinguish specific inhibition from nonspecific protein adduct formation. Confirm target engagement via SPR or ITC .
Key Considerations for Experimental Design
- Environmental Impact : Follow INCHEMBIOL project guidelines to evaluate abiotic/biotic transformations and ecotoxicological risks .
- Data Reproducibility : Use randomized block designs (e.g., split-split plots for multi-variable studies) and quadruplicate sampling to minimize bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
